An In-depth Technical Guide to Neoeriocitrin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Neoeriocitrin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of neoeriocitrin. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented. Furthermore, this guide visualizes the signaling pathways modulated by neoeriocitrin, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Neoeriocitrin is a 7-O-glycoside of the flavanone eriodictyol, linked to the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose)[1]. The core structure is a flavanone skeleton, characterized by a saturated C2-C3 bond in the C-ring.
Chemical Structure:
Figure 1. 2D chemical structure of Neoeriocitrin.
Table 1: Chemical Identification of Neoeriocitrin
| Identifier | Value | Reference |
| IUPAC Name | (2S)-7-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | [1] |
| Other Names | Eriodictyol-7-O-neohesperidoside, (S)-3',4',5,7-Tetrahydroxyflavanone-7-[2-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside] | [2][3] |
| CAS Number | 13241-32-2 | [1] |
| Chemical Formula | C27H32O15 | [1] |
| Molecular Weight | 596.53 g/mol | [3] |
| InChI | InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | [1] |
| InChIKey | OBKKEZLIABHSGY-DOYQYKRZSA-N | [1] |
| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O">C@@HO | [4] |
Physicochemical Properties
The physicochemical properties of neoeriocitrin are crucial for its handling, formulation, and bioavailability.
Table 2: Physicochemical Properties of Neoeriocitrin
| Property | Value | Reference |
| Appearance | White to beige powder | [3] |
| Melting Point | Not available | |
| Solubility | DMSO: 65 mg/mL (108.96 mM) DMF: 15 mg/mL (25.15 mM) Ethanol: 1 mg/mL (1.68 mM) DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL (0.34 mM) Pyridine, Methanol: Soluble | [2][5][6] |
| UV λmax | 285 nm | [2] |
| pKa | Not available | |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [2] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of neoeriocitrin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted 1H and 13C NMR Chemical Shifts
| Atom | Predicted 13C Shift (ppm) | Predicted 1H Shift (ppm) |
| Aglycone | ||
| C-2 | 79.5 | 5.4 (dd) |
| C-3 | 43.2 | 2.8 (m), 3.1 (m) |
| C-4 | 197.1 | |
| C-5 | 164.2 | |
| C-6 | 96.8 | 6.1 (d) |
| C-7 | 167.5 | |
| C-8 | 95.9 | 6.1 (d) |
| C-9 | 163.2 | |
| C-10 | 102.5 | |
| C-1' | 131.2 | |
| C-2' | 114.8 | 6.9 (d) |
| C-3' | 145.7 | |
| C-4' | 146.2 | |
| C-5' | 115.9 | 6.8 (d) |
| C-6' | 118.9 | 6.8 (dd) |
| Glucose | ||
| C-1'' | 99.8 | 5.1 (d) |
| C-2'' | 77.5 | |
| C-3'' | 78.1 | |
| C-4'' | 71.2 | |
| C-5'' | 77.8 | |
| C-6'' | 62.3 | |
| Rhamnose | ||
| C-1''' | 101.2 | 5.0 (s) |
| C-2''' | 72.1 | |
| C-3''' | 72.3 | |
| C-4''' | 73.9 | |
| C-5''' | 70.2 | |
| C-6''' | 18.1 | 1.2 (d) |
Note: These are predicted values and may differ from experimental data. The proton shifts are presented with their expected multiplicities (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet).
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides structural information through fragmentation patterns.
Table 4: Mass Spectrometry Data for Neoeriocitrin
| Ionization Mode | Precursor Ion [M-H]- (m/z) | Major Fragment Ions (m/z) | Reference |
| ESI-MS/MS | 595.16 | 449.10 ([M-H-rhamnose]-), 287.05 ([M-H-neohesperidose]-, eriodictyol aglycone) | [4] |
Experimental Protocols
Isolation and Purification of Neoeriocitrin from Citrus Peel
The following protocol is a general method for the extraction and preparative HPLC isolation of flavonoids from citrus peels, which can be adapted for neoeriocitrin.
Protocol:
-
Sample Preparation: Fresh citrus peels (e.g., from Citrus unshiu) are shade-dried at room temperature for three days and then ground into a fine powder (20-50 mesh)[8].
-
Extraction: The powdered peel is extracted with methanol at room temperature with stirring. The supernatant is collected after centrifugation, and the process is repeated multiple times to ensure exhaustive extraction[8]. The combined extracts are then concentrated under reduced pressure.
-
Purification by Preparative HPLC:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is a common mobile phase[9]. The gradient can be optimized to achieve the best separation.
-
Detection: The eluent is monitored at 280 nm, a wavelength where flavanones exhibit strong absorbance.
-
Fraction Collection: Fractions corresponding to the neoeriocitrin peak are collected, pooled, and the solvent is evaporated to yield the purified compound. Purity is then assessed by analytical HPLC.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is widely used to evaluate the free radical scavenging capacity of compounds.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve neoeriocitrin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each neoeriocitrin dilution.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Osteogenic Differentiation Assay in MC3T3-E1 Cells
This protocol assesses the ability of neoeriocitrin to promote the differentiation of pre-osteoblastic cells.
Protocol:
-
Cell Culture: Culture MC3T3-E1 pre-osteoblast cells in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Osteogenic Differentiation:
-
Assessment of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity: After a few days of treatment (e.g., 7 days), lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as the substrate[11].
-
Mineralization (Alizarin Red S Staining): After a longer period of culture (e.g., 21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits[11].
-
Gene Expression Analysis (RT-qPCR): At various time points, extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of osteogenic marker genes such as Runx2, Collagen Type I (Col1a1), and Osteocalcin (Bglap)[10][12].
-
Biological Activities and Signaling Pathways
Neoeriocitrin exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and osteogenic properties.
Antioxidant Activity
Neoeriocitrin is a potent antioxidant. Studies have shown its effectiveness in various antioxidant assays:
Table 5: Quantitative Antioxidant Activity of Neoeriocitrin
| Assay | Activity | Reference |
| DPPH Radical Scavenging | 17.2% inhibition | [2] |
| Superoxide Radical Scavenging | 48.3% inhibition | [2] |
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Neoeriocitrin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids like neoeriocitrin can interfere with this pathway at multiple steps, including the inhibition of IKK activity and the subsequent prevention of IκBα degradation[13][14][15].
Figure 2. Inhibition of the canonical NF-κB signaling pathway by Neoeriocitrin.
Osteogenic Activity and the Beclin-1/Autophagy Pathway
Recent studies have elucidated a novel mechanism for the osteogenic activity of neoeriocitrin involving the modulation of autophagy through its interaction with Beclin-1[16]. Autophagy is a cellular process for the degradation and recycling of cellular components, and it plays a crucial role in cellular differentiation and homeostasis. Beclin-1 is a key protein in the initiation of autophagy. Neoeriocitrin has been shown to directly bind to Beclin-1, stabilizing it by inhibiting its ubiquitination-mediated degradation. This leads to an increase in autophagy, which in turn enhances the osteogenic differentiation of stem cells[16].
Figure 3. Neoeriocitrin promotes osteogenic differentiation via the Beclin-1/autophagy pathway.
Conclusion
Neoeriocitrin is a promising natural compound with a well-defined chemical structure and significant biological activities. Its antioxidant, anti-inflammatory, and particularly its novel role in promoting osteogenic differentiation through the modulation of autophagy, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers to explore the full potential of neoeriocitrin in various therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical and clinical models, and explore its potential for drug development.
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